molecular formula C24H19N2O2+ B11711196 1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium

1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium

Cat. No.: B11711196
M. Wt: 367.4 g/mol
InChI Key: YFKFJHGNRYDDBF-UHFFFAOYSA-O
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Description

3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM is a complex organic compound that features a benzamido group, a naphthalene moiety, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method provides high regioselectivity and excellent yields . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological targets, while the naphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-1-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]PYRIDIN-1-IUM is unique due to its combination of a benzamido group, a naphthalene moiety, and a pyridinium ion. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H19N2O2+

Molecular Weight

367.4 g/mol

IUPAC Name

N-[1-(2-naphthalen-1-yl-2-oxoethyl)pyridin-1-ium-3-yl]benzamide

InChI

InChI=1S/C24H18N2O2/c27-23(22-14-6-11-18-8-4-5-13-21(18)22)17-26-15-7-12-20(16-26)25-24(28)19-9-2-1-3-10-19/h1-16H,17H2/p+1

InChI Key

YFKFJHGNRYDDBF-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C[N+](=CC=C2)CC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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